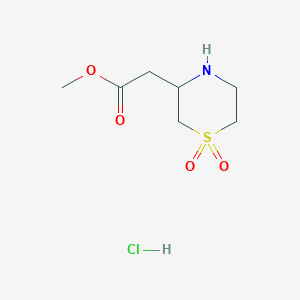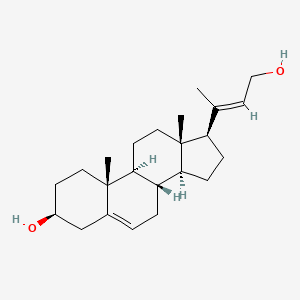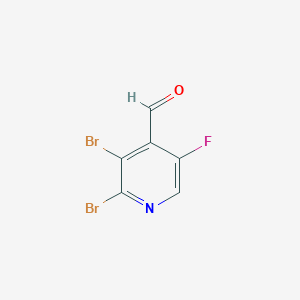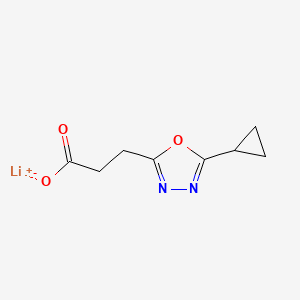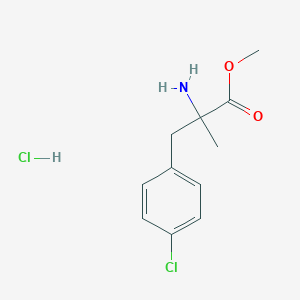
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Übersicht
Beschreibung
“Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride” is a chemical compound with the linear formula C10H12O2N1Cl1 . It is also known as 4-chlorophenylalanine methyl ester . This compound belongs to the class of organic compounds known as phenylalanine and derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CC=C (CC (C (OC)=O)N)C=C1 . The InChI key for this compound is FBHPVOLRIXZZMD-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Photopolymerization
- A study introduced an alkoxyamine compound related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride as a photoiniferter, which decomposes under UV irradiation to generate radicals. This compound was used in nitroxide-mediated photopolymerization (NMP2) (Guillaneuf et al., 2010).
Synthesis Methodologies
- Research focused on optimizing the synthesis of similar compounds, investigating the effects of various conditions on yield and reaction efficiency, which is essential for pharmaceutical and chemical industries (Wang Guo-hua, 2008).
Radioactive Labeling
- A study described the preparation of a 14C labeled compound structurally related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride for investigating the pharmacological properties and mode of action of certain drugs (Engler & Pallos, 1973).
Anticancer Drug Research
- The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, were explored for their potential as anticancer drugs. These compounds showed significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Crystallography and Spectroscopy
- A comprehensive chemical characterization of cathinone derivatives, structurally related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, was performed. This included nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and other spectroscopic methods, aiding in identification and analysis of such compounds (Kuś et al., 2016).
Corrosion Inhibition
- Research on α-aminophosphonates related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a finding valuable for industrial applications (Gupta et al., 2017).
Antimicrobial Agents
- A study synthesized new quinazolines, structurally similar to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, and evaluated them as potential antimicrobial agents. These compounds demonstrated significant antibacterial and antifungal activities (Desai et al., 2007).
Polymer Chemistry
- Research involved synthesizing monomers related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride for use in polymer chemistry, specifically as polymeric amino protecting groups (Gormanns & Ritter, 1994).
Anticonvulsant Activity
- A study focused on the synthesis and evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, as a potent anticonvulsant. The research provided insights into the structure-activity relationships of these compounds (Scott et al., 1993).
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULOIOMCCWQZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
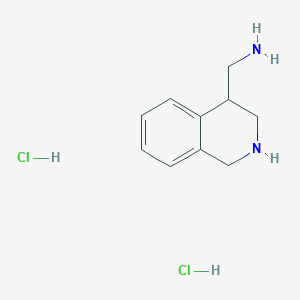
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
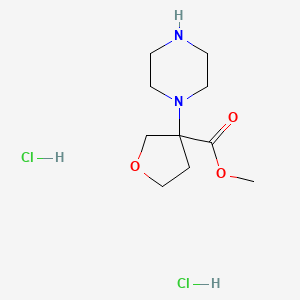
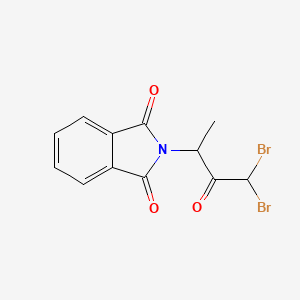
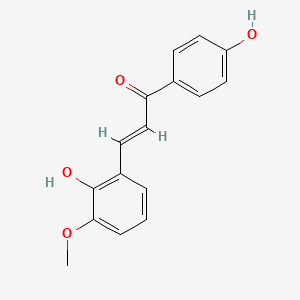
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

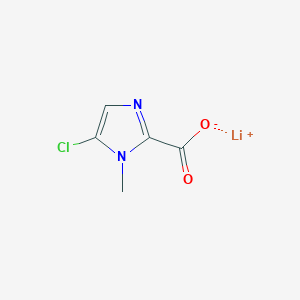
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)
